molecular formula C27H38O7 B12395379 Ajugacumbin B

Ajugacumbin B

Cat. No.: B12395379
M. Wt: 474.6 g/mol
InChI Key: TWZAPYCYRPQAOD-QCCSVCQZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ajugacumbin B involves several steps, starting from simpler diterpenoid precursors. The process typically includes:

    Oxidation: Introduction of oxygen-containing functional groups.

    Cyclization: Formation of the core diterpenoid structure.

    Functional Group Modifications: Adjustments to side chains and functional groups to achieve the final structure.

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity. Methods under investigation include:

    Plant Extraction: Isolating this compound from Ajuga forrestii using solvents like ethanol or methanol.

    Biotechnological Approaches: Using genetically modified microorganisms to produce this compound through fermentation processes.

Chemical Reactions Analysis

Types of Reactions: Ajugacumbin B undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Ajugacumbin B has a wide range of applications in scientific research:

Mechanism of Action

Ajugacumbin B exerts its effects primarily through interaction with specific molecular targets in insects. It disrupts feeding behavior by:

    Binding to Receptors: Interacting with taste receptors in insects, leading to deterrence.

    Inhibiting Enzymes: Affecting digestive enzymes, reducing nutrient absorption.

    Pathways Involved: Involvement of signaling pathways related to taste and digestion in insects.

Comparison with Similar Compounds

Ajugacumbin B can be compared with other diterpenoids such as:

    Forskolin: Known for its role in activating adenylate cyclase and increasing cyclic AMP levels.

    Ginkgolide B: A diterpenoid lactone with platelet-activating factor antagonist properties.

    Taxol: A diterpenoid used as an anticancer agent.

Uniqueness of this compound:

    Antifeedant Properties: Unlike many diterpenoids, this compound is specifically noted for its strong antifeedant activity.

    Source: Derived from Ajuga forrestii, a unique source compared to other diterpenoids.

Properties

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

[(4S,4aS,5R,7S,8R,8aS)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C27H38O7/c1-6-17(2)24(30)32-16-27-21(8-7-10-26(27)15-33-26)25(5,11-9-20-13-23(29)31-14-20)18(3)12-22(27)34-19(4)28/h6,13,18,21-22H,7-12,14-16H2,1-5H3/b17-6+/t18-,21-,22+,25+,26+,27+/m0/s1

InChI Key

TWZAPYCYRPQAOD-QCCSVCQZSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@]12[C@@H](CCC[C@@]13CO3)[C@]([C@H](C[C@H]2OC(=O)C)C)(C)CCC4=CC(=O)OC4

Canonical SMILES

CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2OC(=O)C)C)(C)CCC4=CC(=O)OC4

Origin of Product

United States

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